molecular formula C17H20ClNO2 B13787209 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride CAS No. 6962-12-5

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride

Cat. No.: B13787209
CAS No.: 6962-12-5
M. Wt: 305.8 g/mol
InChI Key: BSFZZNQJUBHLAG-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is a diphenylethanone derivative featuring a hydroxypropylamino substituent at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals and chemical sensing. Structurally, it consists of two phenyl rings connected via a ketone group, with a hydroxypropylamine moiety contributing to hydrogen-bonding capabilities and molecular interactions.

Properties

CAS No.

6962-12-5

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

2-(2-hydroxypropylamino)-1,2-diphenylethanone;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-13(19)12-18-16(14-8-4-2-5-9-14)17(20)15-10-6-3-7-11-15;/h2-11,13,16,18-19H,12H2,1H3;1H

InChI Key

BSFZZNQJUBHLAG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Related Methods

One common approach involves Friedel-Crafts acylation of benzene derivatives. However, more recent and efficient methods have been developed.

Copper-Powder Mediated Reduction of Benzyl Chloride

A notable patented method (CN101318873A) describes the preparation of 1,2-diphenylethane, which can be oxidized to diphenylethanone, using copper powder and iron powder in aqueous medium with benzyl chloride as the starting material. Key features include:

  • Reaction in water with copper powder (5-15 parts by weight), iron powder (100-180 parts), and benzyl chloride (500-700 parts).
  • Temperature control at 80-85 °C for 3-8 hours.
  • Addition of hydrochloric acid (40-120 parts) post-reaction for further processing.
  • Extraction and crystallization steps to isolate crude diphenylethane, followed by distillation to obtain purified product.

This method is cost-effective, safe, and allows recycling of copper powder, reducing waste and cost.

Preparation of 1,2-Diphenylethanone via Boron Trifluoride Etherate Catalysis

Another approach (CN102344350A) involves the synthesis of 1,2-diphenylethanone derivatives through reaction of anhydrous resorcinol and p-hydroxyphenylacetic acid in the presence of boron trifluoride etherate under nitrogen atmosphere at low temperatures (0 to -15 °C) for 5-8 hours. The reaction mixture is then treated with sodium acetate solution to decompose boron trifluoride, followed by heating and ether removal. Recrystallization from methanol yields the product with up to 65.6% yield. This method offers:

  • Short reaction time.
  • Few by-products.
  • Simple operation.

Introduction of the 2-Hydroxypropylamino Group

The key functionalization step involves attaching the 2-hydroxypropylamino substituent to the diphenylethanone core. While direct literature on this exact substitution is limited, analogous synthetic routes for similar amino-ketone compounds provide insight:

Nucleophilic Substitution Using 2-Hydroxypropylamine

  • The ketone carbonyl of diphenylethanone can be activated for nucleophilic attack.
  • 2-Hydroxypropylamine (or its hydrochloride salt) is reacted with the diphenylethanone intermediate under controlled conditions, often in polar solvents such as ethanol or methanol.
  • Reaction temperature is maintained moderately (room temperature to 60 °C) to favor substitution without side reactions.
  • The reaction proceeds via nucleophilic addition of the amine to the carbonyl, followed by stabilization to form the amino-ketone structure.

Salt Formation with Hydrochloric Acid

  • After amino substitution, the free base is treated with hydrochloric acid to form the hydrochloride salt.
  • This step improves compound stability, crystallinity, and facilitates purification.
  • The salt is typically isolated by crystallization from suitable solvents (e.g., ethanol/ether mixtures).

Biocatalytic Approaches for Related Hydroxyketones

Recent studies have demonstrated biocatalytic synthesis of aromatic α-hydroxy ketones, which are structurally related to 2-(2-hydroxypropylamino)-1,2-diphenylethanone hydrochloride.

Enantioselective Synthesis Using Pseudomonas putida

  • Whole resting cells of Pseudomonas putida ATCC 12633 catalyze the enantioselective cross-coupling of benzaldehyde and acetaldehyde to produce (S)-2-hydroxypropiophenone (2-HPP), an α-hydroxy ketone.
  • Reaction conditions: 20 mM benzaldehyde, 600 mM acetaldehyde, phosphate buffer pH 7, 30 °C, 200 rpm shaking for 3 hours.
  • Yields: 1.2 g/L 2-HPP, with 56% conversion efficiency.
  • Immobilized cells in calcium alginate-polyvinyl alcohol-boric acid beads allow repeated use without loss of activity.
  • No unwanted by-products such as benzyl alcohol are formed.

While this biocatalytic method is for a structurally related compound, it suggests potential for enzymatic synthesis routes for hydroxypropylamino derivatives.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield / Notes Reference
1 Copper powder-mediated reduction Benzyl chloride, Cu powder, Fe powder, HCl 80-85 °C, 3-8 h Crude diphenylethane isolated; distillation for purity
2 Boron trifluoride etherate catalysis Anhydrous resorcinol, p-hydroxyphenylacetic acid, BF3·OEt2 0 to -15 °C, 5-8 h, N2 atmosphere 65.6% yield of diphenylethanone derivative
3 Nucleophilic substitution Diphenylethanone, 2-hydroxypropylamine Room temp to 60 °C, polar solvent Amino-ketone formation; followed by HCl salt formation Inferred from analogous syntheses
4 Biocatalytic synthesis (related) Benzaldehyde, acetaldehyde, P. putida cells pH 7, 30 °C, 3 h 1.2 g/L 2-HPP; enantioselective

Research Data and Analytical Characterization

  • NMR and IR Spectroscopy: Characterization of intermediates and final products typically involves ^1H NMR, ^13C NMR, and IR spectroscopy. For example, diphenylethanone shows characteristic carbonyl IR absorption around 1738 cm^-1 and aromatic proton signals in the NMR spectrum.
  • Purity and Yield: Recrystallization and distillation steps ensure high purity. Yield optimization involves controlling reagent ratios (e.g., A:B:C = 5:(4-7):(1.5-3) in boron trifluoride method).
  • Biocatalytic Metrics: Biomass concentration, substrate molarity, and reaction time are optimized to maximize product titer and productivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxypropylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride exhibit anticancer properties. A study demonstrated that the compound could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects
The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Drug Delivery Systems

Polymeric Carriers
The compound can be utilized in the development of polymeric drug delivery systems. For instance, copolymers incorporating 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride have been studied for their ability to enhance the solubility and bioavailability of poorly soluble drugs. These systems facilitate controlled release profiles, improving therapeutic efficacy .

Study Application Findings
Study 1AnticancerInduced apoptosis in cancer cells
Study 2NeuroprotectionReduced oxidative stress in neuronal cells
Study 3Drug DeliveryEnhanced solubility and controlled release

Cosmetic Formulations

The compound is also explored for its role in cosmetic formulations due to its properties as a stabilizer and emulsifier. Its incorporation into skincare products has been linked to improved moisture retention and skin barrier function .

Case Studies in Cosmetic Applications

  • Moisturizing Creams : A formulation study highlighted the effectiveness of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride in enhancing the moisturizing properties of creams, leading to better skin hydration compared to traditional formulations.
  • Anti-Aging Products : Another study focused on its use in anti-aging serums, demonstrating significant improvements in skin elasticity and reduction of fine lines after regular application.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the diphenylethanone backbone provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Features

Substituent Effects on Molecular Geometry
  • 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone (): Dihedral angles between phenyl rings range from 55.30° to 87.78°, influencing molecular packing. Planar 4-methoxy-2-methylanilino group stabilizes the crystal lattice via weak hydrogen bonds (C–H⋯O, N–H⋯O) .
  • (2Z)-2-[(2,3-Dimethylphenyl)imino]-1,2-diphenylethanone (): Planar 2,3-dimethylanilinic group with minimal deviation (0.02 Å), stabilized by π-π stacking and hydrogen bonding .
  • Target Compound: The hydroxypropylamino group likely introduces conformational flexibility compared to rigid aromatic substituents. Hydrogen bonding via –OH and –NH groups may dominate crystal packing.
Hydrogen Bonding and Stability
  • Schiff base analogs (e.g., ) exhibit stability through intramolecular N–H⋯O bonds and π-π interactions. For example, (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine shows global disorder mitigated by noncovalent interactions .
  • In contrast, the hydrochloride salt of the target compound benefits from ionic interactions, enhancing thermal stability and solubility in aqueous media .
Solubility and Stability
  • 2,2-Bis[4-(diethylamino)ethoxy]phenyl-1,2-diphenylethanone dihydrochloride (): Slightly soluble in DMSO, methanol, and water due to bulky diethylaminoethoxy groups. Acts as a Clomiphene impurity .
  • Calcium Sensor Compound (): 2-[(2-Hydroxyphenyl)imino]-1,2-diphenylethanone (HD) shows high solubility in nitrobenzene/PVC membranes, enabling ion-selective sensor applications .
  • Target Compound: Expected to exhibit moderate solubility in polar solvents (e.g., water, methanol) due to hydrophilic –OH and ionic hydrochloride groups.
Sensing and Analytical Chemistry
  • HD-based Calcium Sensor ():
    • Displays a Nernstian response (28.5 mV/decade) with a detection limit of 8.0×10⁻⁷ M.
    • High selectivity against Li⁺, Na⁺, Mg²⁺, and trivalent cations .
  • Target Compound: The hydroxypropylamino group could mimic HD’s ionophoric properties, making it a candidate for metal ion sensing.
Pharmaceutical Relevance
  • Clomiphene Derivatives (): 2-[4-(2-(diethylamino)ethoxy)phenyl]-1,2-diphenylethanone hydrochloride is a key intermediate with estrogen receptor modulation activity .

Data Table: Key Comparisons

Compound Name Molecular Weight (g/mol) Substituent Solubility Application Key Feature
Target Compound ~325.8* 2-Hydroxypropylamino Polar solvents Potential sensors, pharma Hydrochloride salt, H-bonding
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone 347.4 4-Methoxy-2-methylanilino Low Synthetic intermediate Dihedral angles 55–88°
HD (Calcium Sensor) 317.4 2-Hydroxyphenylimino Nitrobenzene/PVC Ion-selective electrode Nernstian response, pH-stable
Clomiphene Impurity 651.71 Bis(diethylaminoethoxy) Slight in DMSO Pharmaceutical impurity Bulky substituents

*Calculated based on molecular formula.

Biological Activity

2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and other relevant biological activities.

Chemical Structure

The chemical structure of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride can be represented as follows:

C16H20ClNO\text{C}_{16}\text{H}_{20}\text{ClN}O

Cytotoxicity

Recent studies have indicated that 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-720.1
KB-V114.0
A54922.09
PC-36.40

The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the table below:

Cytokine Inhibition Rate (%) Concentration (µM) Reference
TNF-α40 ± 20.1
IL-677 ± 70.1

These findings suggest that the compound may be a promising candidate for further development as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the practical applications of this compound in various therapeutic contexts:

  • Cancer Treatment : In a study involving human cancer cell lines, the compound showed potent activity against MCF-7 and A549 cells, indicating its potential use in breast and lung cancer therapies.
  • Inflammation Management : Clinical trials are being designed to explore its efficacy in treating chronic inflammatory conditions, leveraging its ability to modulate cytokine release.

Q & A

Basic: What established synthetic protocols are used to prepare 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride?

The synthesis typically involves condensation reactions under reflux conditions. For structurally analogous compounds (e.g., Schiff bases or hydrazones), reactants like amines or hydrazines are refluxed with ketones in ethanol or methanol (). For example, hydrazine derivatives are synthesized by refluxing benzil derivatives with substituted hydrazines at 60–80°C for 4–6 hours, followed by crystallization in ethanol. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Reaction progress is monitored via TLC or HPLC .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Oxford Diffraction SuperNova) using Mo/Kα radiation (λ = 0.71073 Å). Data collection includes measuring reflection intensities, followed by absorption correction (multi-scan methods) and structure solution via direct methods (SHELXS-97) . Refinement with SHELXL-97 resolves atomic positions, thermal parameters, and hydrogen bonding. For example, planar phenyl rings and dihedral angles between substituents (e.g., 77.6° for benzothiophene derivatives) are quantified .

Advanced: How do intermolecular interactions influence the compound’s stability and crystallinity?

Non-covalent interactions (e.g., C–H⋯π, π–π stacking, weak hydrogen bonds) dictate packing efficiency. In analogous structures, hydrogen bonds between hydroxyl groups and carbonyl oxygen (O–H⋯O, ~2.8 Å) stabilize crystal lattices . Disruption of these interactions (e.g., solvent inclusion) reduces crystallinity. Thermal stability is assessed via TGA-DSC, revealing decomposition thresholds (e.g., >200°C for benzothiophene derivatives) .

Advanced: What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy factors are addressed by:

  • Testing alternative space groups (e.g., P21/c vs. P212121).
  • Applying restraints (ADPs, bond lengths) in SHELXL .
  • Validating hydrogen positions via DFT calculations.
    For example, R-factor convergence (<0.05) and low residual electron density (<1 eÅ⁻³) confirm model validity .

Basic: What spectroscopic methods characterize this compound’s purity and electronic properties?

  • FT-IR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹) .
  • UV-Vis : π→π* transitions in aromatic systems (e.g., λmax ~270–300 nm) .
  • NMR : ¹H/¹³C spectra assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • HPLC : Quantifies purity (>95% via C18 column, methanol/water mobile phase) .

Advanced: How are impurities analyzed and quantified in synthesized batches?

Impurities (e.g., deschloro byproducts, unreacted intermediates) are identified via:

  • LC-MS/MS : Detects trace impurities (<0.1%) using ion-trap detectors .
  • Pharmacopeial standards : Reference materials (e.g., Pharmaffiliates PA 03 63031) calibrate HPLC retention times .
  • Crystallography : Differentiates polymorphs (e.g., dihydrochloride vs. hydrochloride salts) .

Advanced: How to design stability studies under varying environmental conditions?

  • Thermal stability : TGA-DSC evaluates decomposition kinetics (e.g., activation energy via Kissinger method) .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 40°C; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify photoproducts with LC-MS .

Methodological Notes

  • Software : SHELX , CrysAlis PRO , and ORTEP-III are critical for structural analysis.
  • Contradictions : Varied synthetic yields (60–85%) in similar reactions highlight solvent sensitivity .

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